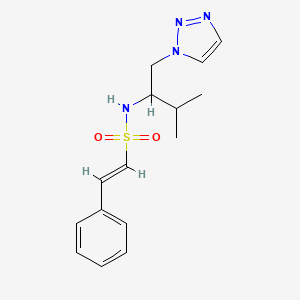

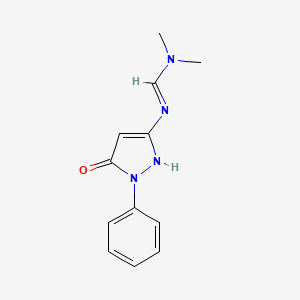

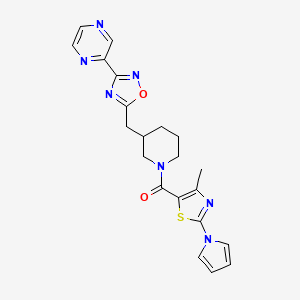

(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenylethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenylethenesulfonamide” is a small molecule organic compound that belongs to the class of sulfonamides or sulfa drugs1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information about the synthesis of this compound. However, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with ammonia or an amine2.Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results. However, as a sulfonamide, it likely contains a sulfonyl group (SO2) attached to two carbon atoms, one of which is part of an amine group.Chemical Reactions Analysis

I couldn’t find specific information about the chemical reactions involving this compound. However, sulfonamides are known to undergo reactions typical of amides and sulfonic acids2.Physical And Chemical Properties Analysis

The physical and chemical properties of this specific compound are not available in the search results. However, sulfonamides generally have a wide range of solubilities and melting points depending on their specific structures4.Scientific Research Applications

Synthesis and Characterization

A study by Hajib et al. (2022) details the synthesis of a bi-triazole precursor closely related to the compound , achieved in two steps from 2-amino-2-ethyl-1,3-propanediol with an 80% yield. The structural elucidation of the products was conducted using 1D and 2D NMR, IR spectroscopy, and elemental analysis, highlighting the compound's potential as a versatile intermediate in chemical synthesis Hajib et al., 2022.

Antibacterial and Antifungal Applications

Wang et al. (2010) synthesized a series of sulfanilamide-derived 1,2,3-triazole compounds, showing promising antibacterial potency through preliminary in vitro screenings. This study underlines the significant role triazole compounds can play in developing new antibacterial agents Wang et al., 2010.

Anticancer Activity

Sławiński et al. (2012) explored novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives for their potential anticancer activity. The in vitro antitumor efficacy of these compounds against various human tumor cell lines demonstrated remarkable activity at low micromolar levels, indicating the therapeutic potential of triazole derivatives in cancer treatment Sławiński et al., 2012.

Antifungal and UV Protection Applications

Mohamed et al. (2020) designed and synthesized thiazole azodyes containing sulfonamide moiety, which when applied to cotton fabrics, provided UV protection and antimicrobial properties. This research shows the compound's utility beyond pharmaceuticals, finding relevance in materials science and textile engineering Mohamed et al., 2020.

Safety And Hazards

The safety and hazards associated with this specific compound are not available in the search results. However, sulfonamides are generally considered safe for use but can cause allergic reactions in some individuals5.

Future Directions

The future directions for this specific compound are not available in the search results. However, sulfonamides continue to be studied for their potential uses in various medical and industrial applications6.

Please note that this information is based on the available search results and may not be fully accurate or complete. For more detailed information, please refer to relevant scientific literature or consult with a chemical expert.

properties

IUPAC Name |

(E)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S/c1-13(2)15(12-19-10-9-16-18-19)17-22(20,21)11-8-14-6-4-3-5-7-14/h3-11,13,15,17H,12H2,1-2H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSIDOSCKUFLMM-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(CN1C=CN=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenylethenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

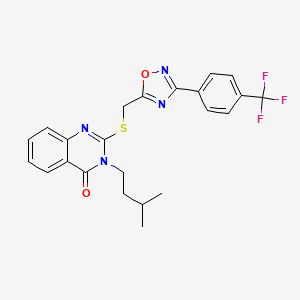

![ethyl 2-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2590919.png)

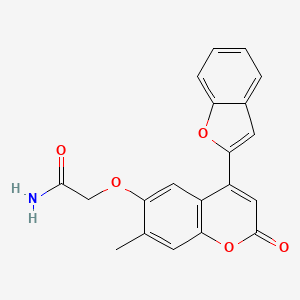

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2590924.png)

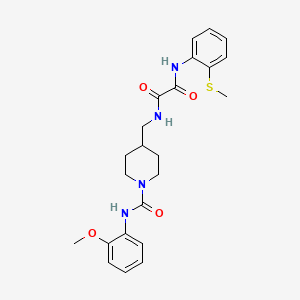

![N-[1-(1,3-Benzothiazol-6-yl)ethyl]but-2-ynamide](/img/structure/B2590925.png)

![7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2590932.png)

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea](/img/structure/B2590935.png)

![(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2590939.png)